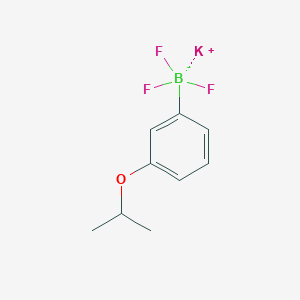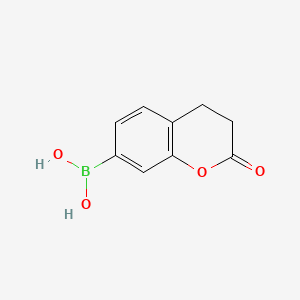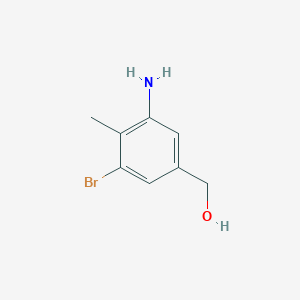![molecular formula C8H16ClNO B13474685 {4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13474685.png)
{4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride is a chemical compound with the molecular formula C6H12ClNO. It is a bicyclic structure that includes a nitrogen atom, making it part of the azabicyclo family. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . Another method involves the intramolecular chloride displacement using potassium tert-butoxide at 65°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would include optimizing reaction conditions and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of halogenated compounds.
Wissenschaftliche Forschungsanwendungen
{4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for {4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure allows it to form hydrogen bonds and interact with various enzymes and proteins. This interaction can modulate the activity of these biological molecules, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
What sets {4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride apart from similar compounds is its unique combination of an ethyl group and a nitrogen atom within the bicyclic structure. This configuration provides distinct chemical properties and reactivity, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C8H16ClNO |
|---|---|
Molekulargewicht |
177.67 g/mol |
IUPAC-Name |
(4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-7-3-8(4-7,6-10)9-5-7;/h9-10H,2-6H2,1H3;1H |
InChI-Schlüssel |
JPVYXKZALJNONN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC12CC(C1)(NC2)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride](/img/structure/B13474620.png)


![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane](/img/structure/B13474646.png)




![6-(6-Chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474680.png)





